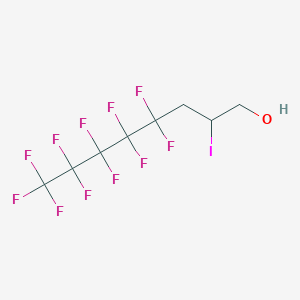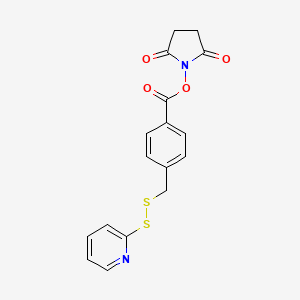
2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol
Vue d'ensemble
Description
2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol is a fluorotelomer alcohol . It is used to generate droplets in droplet-based microfluidics systems and can be used as a starting material in the synthesis of 1H,1H,2H,2H-perfluorooctyl vinyl ether (FOVE) .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 31 bond(s); 25 non-H bond(s) and 7 rotatable bond(s) .Applications De Recherche Scientifique
Biotransformation and Metabolic Pathways
A study developed a gas chromatographic technique utilizing a microwave-sustained helium plasma detector (GCMPD) to study the biotransformation of a related compound, 1H,1H,2H,2H-perfluorodecanol, in rats. It found that this compound is metabolized to perfluorooctanoate (C7F15COO−), suggesting a pathway involving defluorination adjacent to the CH2 group in the parent compound. This highlights a potential metabolic route that could similarly involve 2-Iodo-1H,1H,2H,3H,3H-perfluorooctan-1-ol, indicating its bioactive role and potential environmental persistence (Hagen et al., 1981).
Gene Expression Profiling
Another study compared hepatic gene expression profiles in rats treated with 1H,1H,2H,2H-heptadecafluorodecan-1-ol, a compound structurally similar to this compound, and pentadecafluorooctanoic acid. It found significant changes in gene expression, suggesting that these compounds can affect lipid and amino acid metabolism, oxidative metabolism, and more. This research can inform on the cellular impact of this compound, given its structural similarities (Nilsen et al., 2008).
Developmental Toxicity
Research on the developmental toxicity of perfluoroalkyl acids, such as PFOS and PFOA, can provide insights into the potential risks associated with this compound, given their structural similarities. Studies have shown that these compounds can have significant developmental and reproductive effects in rodents, suggesting avenues for further research into the effects of this compound (Lau et al., 2004).
Human Exposure and Health Risks
A review of the recent scientific literature on human exposure to PFAS through drinking water highlights the importance of understanding the environmental persistence and potential human health risks of these compounds. Given the structural similarities, this review can inform potential concerns regarding this compound (Domingo & Nadal, 2019).
Environmental Degradation
A review on the microbial degradation of polyfluoroalkyl chemicals in the environment addresses the environmental fate and effects of these precursors, including fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives. This review provides insights into the biodegradation pathways and half-lives of these compounds, which could be relevant for understanding the environmental behavior of this compound (Liu & Mejia Avendaño, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,8-undecafluoro-2-iodooctan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F11IO/c9-4(10,1-3(20)2-21)5(11,12)6(13,14)7(15,16)8(17,18)19/h3,21H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJDWUAOGRKZEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)I)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601023201 | |
| Record name | 3-(Perfluoropentyl)-2-iodopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601023201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16083-66-2 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,8-Undecafluoro-2-iodo-1-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16083-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Perfluoropentyl)-2-iodopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601023201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3106774.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-propylurea](/img/structure/B3106775.png)

![4-[(Propylamino)methyl]phenol](/img/structure/B3106784.png)







